3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one is a complex organic compound featuring a quinoline core substituted with a phenyl diazenyl group and a pyridine ring bearing chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Diazotization and Coupling: The phenyl group is diazotized and then coupled with the quinoline core to form the diazenyl linkage.
Quinoline Core Construction: The quinoline core is synthesized through a series of cyclization reactions, often involving condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the diazenyl group or other reducible moieties within the molecule.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Another compound featuring the trifluoromethyl-pyridine moiety.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one is unique due to its combination of a quinoline core with a phenyl diazenyl group and a pyridine ring bearing chloro and trifluoromethyl substituents
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4O/c22-17-8-12(21(23,24)25)10-27-19(17)16-11-26-18-7-6-14(9-15(18)20(16)30)29-28-13-4-2-1-3-5-13/h1-11H,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZEUCHZGNVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040394 |
Source
|
Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-81-5 |
Source
|
Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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